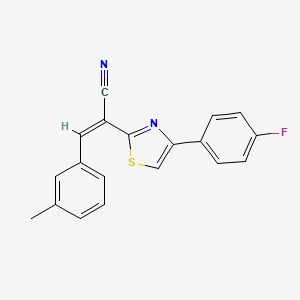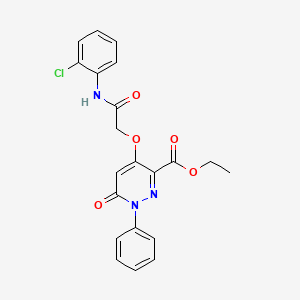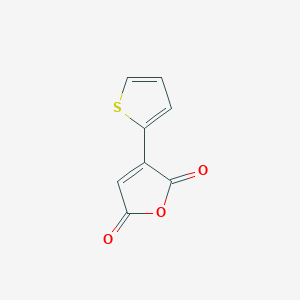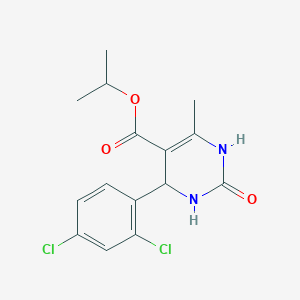![molecular formula C20H18ClN3O4S B2993860 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide CAS No. 1118799-37-3](/img/structure/B2993860.png)
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3) that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. In
Mécanisme D'action
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is a selective inhibitor of GSK-3, an enzyme that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is involved in the regulation of several signaling pathways, including the Wnt/β-catenin pathway, which is essential for embryonic development and tissue homeostasis. By inhibiting GSK-3, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide activates the Wnt/β-catenin pathway, leading to the upregulation of genes involved in cell survival and proliferation.
Biochemical and physiological effects:
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has several biochemical and physiological effects, including the promotion of cell survival, proliferation, and differentiation. It has been shown to increase the expression of stem cell markers and promote the differentiation of embryonic stem cells into various cell types. 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has also been shown to promote the survival and proliferation of neural stem cells and improve the efficiency of reprogramming somatic cells into induced pluripotent stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is its high selectivity for GSK-3, which reduces the risk of off-target effects. It is also highly potent, with an IC50 value of 10 nM, making it an effective tool for studying the role of GSK-3 in various cellular processes. However, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has limitations in terms of its stability, solubility, and toxicity, which may affect its effectiveness in certain experimental conditions.
Orientations Futures
There are several future directions for research on 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide, including its potential therapeutic applications in various diseases, the development of more stable and potent analogs, and the investigation of its effects on other signaling pathways. Additionally, the combination of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide with other drugs or therapies may enhance its effectiveness and reduce its limitations. Further research is needed to fully understand the potential of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide in various fields of medicine and biology.
In conclusion, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide is a small molecule inhibitor of GSK-3 that has shown great potential in various scientific research applications. Its high selectivity and potency make it an effective tool for studying the role of GSK-3 in various cellular processes. While it has limitations in terms of stability, solubility, and toxicity, future research may lead to the development of more stable and potent analogs with broader therapeutic applications.
Méthodes De Synthèse
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chloro-4-nitrobenzoic acid with 3-(morpholine-4-sulfonyl)aniline to form 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]benzamide. This intermediate is then reacted with 2-amino-4-chloroquinoline to form 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide.
Applications De Recherche Scientifique
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has been extensively researched for its potential therapeutic applications in various diseases, including cancer, diabetes, Alzheimer's disease, and heart disease. It has been shown to have anti-tumor effects in several types of cancer, including leukemia, breast cancer, and colon cancer. In diabetes, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has been shown to stimulate insulin secretion and improve glucose tolerance. In Alzheimer's disease, it has been shown to improve cognitive function and reduce amyloid beta levels. In heart disease, 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide has been shown to promote cardiac regeneration and improve heart function.
Propriétés
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c21-19-13-17(16-6-1-2-7-18(16)23-19)20(25)22-14-4-3-5-15(12-14)29(26,27)24-8-10-28-11-9-24/h1-7,12-13H,8-11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSGTYBGORZJSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2,3-Dimethoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2993777.png)
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)


![1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine hydrochloride](/img/no-structure.png)
![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2993788.png)

![ethyl 6-acetyl-2-(1-methyl-1H-pyrazole-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2993794.png)
![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]methanesulfonamide](/img/structure/B2993795.png)

![2-[6-ethoxy-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2993797.png)
